molecular formula C20H23N5O B2765145 N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 1898589-31-5

N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Katalognummer: B2765145
CAS-Nummer: 1898589-31-5
Molekulargewicht: 349.438
InChI-Schlüssel: NWRGKJKTVGKJGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that features a complex structure combining an indole moiety, a piperidine ring, and a pyrimidine carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Attachment of the Ethyl Linker: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, under basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is constructed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Formation of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Final Coupling: The final step involves coupling the indole-ethyl intermediate with the piperidine-pyrimidine carboxamide under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis, including continuous flow reactions and the use of automated synthesizers to improve yield and efficiency.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions, using catalysts such as palladium on carbon.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles (amines, thiols).

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the most significant applications of N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is in the field of oncology. Research indicates that this compound exhibits anticancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanism of Action:

  • The compound has shown effectiveness in models of hypopharyngeal tumors, demonstrating cytotoxicity superior to traditional chemotherapeutics like bleomycin .
  • It operates by modifying the interaction with protein binding sites, leveraging its three-dimensional structure for enhanced biological activity .

Case Studies:

  • In a study involving FaDu hypopharyngeal tumor cells, the compound was tested against various concentrations, revealing a dose-dependent response that led to significant apoptosis induction .

Neurodegenerative Diseases

This compound has also been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer’s disease.

Cholinesterase Inhibition:

  • The compound has been identified as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer’s pathology. This dual inhibition is crucial for enhancing cholinergic neurotransmission and mitigating cognitive decline .

Neuroprotective Effects:

  • Studies have demonstrated that derivatives of this compound can protect neurons by inhibiting inflammatory pathways associated with neurodegeneration, thus offering a promising avenue for Alzheimer's treatment .

Pharmacological Applications

Beyond oncology and neurodegeneration, this compound has broader pharmacological implications.

Potential as an Antidepressant:

  • The compound's structural characteristics suggest it may interact with neurotransmitter systems involved in mood regulation, positioning it as a candidate for further investigation in the treatment of depression and anxiety disorders .

Binding Affinity Studies:

  • Recent research has focused on its binding affinity to various receptors, including those involved in immune response modulation (e.g., PD-1/PD-L1 pathway), indicating potential applications in immunotherapy .

Summary Table of Applications

Application AreaMechanism/ActionReference
Cancer TherapyInduces apoptosis; inhibits tumor growth
Neurodegenerative DiseasesDual cholinesterase inhibition; neuroprotection
Pharmacological UsesPotential antidepressant; immune modulation

Wirkmechanismus

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the piperidine and pyrimidine rings can form hydrogen bonds and hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    N-(2-(1H-indol-3-yl)ethyl)-4-piperidone: Similar structure but with a ketone group instead of a carboxamide.

    6-(Piperidin-1-yl)pyrimidine-4-carboxamide: Lacks the indole moiety, simplifying the structure.

    N-(2-(1H-indol-3-yl)ethyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is unique due to the combination of its indole, piperidine, and pyrimidine carboxamide groups, which confer specific biological activities and chemical properties not found in simpler analogs. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Biologische Aktivität

N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, a compound featuring both indole and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of indole derivatives with piperidine and pyrimidine precursors. The structural formula is represented as follows:

  • Molecular Formula : C19H23N5
  • Molecular Weight : 321.428 g/mol
  • SMILES Notation : N-[2-(1H-indol-3-yl)ethyl]-2-(piperidin-1-yl)pyrimidin-4-amine .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa0.36
HCT1161.8
A375Not specified

These findings indicate that the compound exhibits selective cytotoxicity against tumor cells, suggesting its utility in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it possesses bacteriostatic effects against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating a promising antibacterial profile .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition may lead to cell cycle arrest in cancer cells, contributing to its anticancer effects .
  • Interaction with GPCRs : As a piperidine derivative, it may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and potentially affecting cognitive functions .

Study 1: Anticancer Activity Assessment

In a study published in 2022, researchers assessed the anticancer efficacy of the compound on various human tumor cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Antibacterial Efficacy Evaluation

Another investigation focused on the antibacterial properties of the compound against E. coli and S. aureus. The study reported MIC values that positioned the compound as a competitive alternative to traditional antibiotics, warranting further exploration into its clinical applications .

Eigenschaften

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(18-12-19(24-14-23-18)25-10-4-1-5-11-25)21-9-8-15-13-22-17-7-3-2-6-16(15)17/h2-3,6-7,12-14,22H,1,4-5,8-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRGKJKTVGKJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.